5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .
Molecular Structure Analysis
Benzofuran compounds are a class of compounds that are ubiquitous in nature. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .
Scientific Research Applications
Antimicrobial Agents
Summary of the Application
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves various chemical reactions. For instance, the conversion of 1-(benzofuran-2-yl)ethanone into the pyrazole-4-carbaldehyde through the Vilsmeier–Haack reaction .
Results or Outcomes
Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .
Antioxidant Activity
Summary of the Application
5-phenyl-1-benzofuran-2-yl derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities .
Methods of Application or Experimental Procedures
The introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property .
Results or Outcomes
Tertiary alcohols corresponding to methanone showed promising antioxidant properties .
Anticancer Agents
Summary of the Application
Benzofuran derivatives have shown potential as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized .
Methods of Application or Experimental Procedures
These compounds have been obtained by microwave-assisted synthesis (MWI) .
Results or Outcomes
The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Future Directions
Given the wide range of biological activities and potential applications of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely continue to explore the therapeutic potential of these compounds.
properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXZOOSYNFWAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455436 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
70057-85-1 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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